molecular formula C4H6BrNS B3371193 Thiophen-2-amine hydrobromide CAS No. 63806-72-4

Thiophen-2-amine hydrobromide

Cat. No.: B3371193
CAS No.: 63806-72-4
M. Wt: 180.07 g/mol
InChI Key: GGLBGADKIDCTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Thiophene (B33073) Scaffold in Advanced Chemical Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental structural motif in a vast array of organic molecules. researchgate.net Its presence is notable in numerous natural products, pharmaceuticals, and functional materials. researchgate.net The significance of the thiophene scaffold in advanced chemical research stems from several key characteristics:

Electronic Properties: The sulfur atom in the thiophene ring influences its electronic distribution, making it an electron-rich system susceptible to electrophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, enabling the synthesis of a wide library of derivatives. nih.gov

Structural Isostere of Benzene (B151609): Thiophene is often considered a bioisostere of the benzene ring. This means it can mimic the steric and electronic properties of a phenyl group in biological systems, a feature extensively exploited by medicinal chemists to modulate the pharmacological profiles of drug candidates.

Versatile Reactivity: The thiophene nucleus can undergo a variety of chemical transformations, including metallation, coupling reactions, and cycloadditions, providing access to complex molecular architectures. tandfonline.com

Broad-Spectrum Biological Activity: Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. nih.govingentaconnect.com This has established the thiophene nucleus as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in active compounds. ingentaconnect.com

The inherent properties of the thiophene ring make it a highly sought-after component in the design of new molecules with tailored functions. researchgate.net Researchers continually explore its potential in developing novel therapeutics and advanced materials. researchgate.netnih.gov

Overview of Thiophen-2-amine Hydrobromide as a Privileged Chemical Entity

This compound is the hydrobromide salt of 2-aminothiophene. The protonation of the amino group to form the salt enhances its stability and solubility in certain solvents, making it a convenient form for storage and handling in a laboratory setting. evitachem.com The "privileged" status of this compound arises from the combination of the versatile thiophene ring and the reactive primary amine group. researchgate.net

The amine group at the 2-position of the thiophene ring is a key functional handle that allows for a multitude of chemical modifications. It can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation reactions, enabling the construction of more complex molecules. This reactivity, coupled with the inherent properties of the thiophene scaffold, makes this compound a valuable starting material for the synthesis of diverse heterocyclic compounds with potential biological activity. researchgate.net

Physicochemical Properties of this compound

PropertyValue
CAS Number 63806-72-4 bldpharm.com
Molecular Formula C4H6BrNS
Molecular Weight 180.07 g/mol
Appearance Typically a solid
Solubility Soluble in certain organic solvents

This table presents a summary of the key physicochemical properties of this compound.

Scope and Research Directions in this compound Chemistry

The chemistry of this compound is a dynamic and expanding field of research. Current and future research directions are focused on leveraging its unique properties to address challenges in various scientific disciplines.

One major area of investigation is its application in medicinal chemistry . Researchers are actively exploring the synthesis of novel this compound derivatives as potential therapeutic agents. For instance, the scaffold is being used to design inhibitors of specific enzymes implicated in diseases like cancer and inflammation. researchgate.net The synthesis of substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines from thiophene derivatives highlights its use in developing urokinase inhibitors for cancer therapy. researchgate.net

In the field of materials science , the electronic properties of the thiophene ring make this compound an attractive building block for the synthesis of organic electronic materials. Research is underway to incorporate this moiety into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

The versatility of this compound ensures its continued importance as a key intermediate in the synthesis of a wide range of functional molecules. The ongoing research in this area promises to unlock new applications and further solidify its status as a privileged chemical entity in modern chemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophen-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.BrH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLBGADKIDCTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490499
Record name Thiophen-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63806-72-4
Record name 2-Thiophenamine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63806-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophen-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Thiophen-2-amine Hydrobromide and its Precursors

A variety of synthetic methodologies have been established for the preparation of 2-aminothiophenes. These routes offer different advantages in terms of substrate scope, efficiency, and reaction conditions.

The Gewald reaction, first reported in 1961, remains one of the most versatile and widely used methods for the synthesis of polysubstituted 2-aminothiophenes. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile (B47326) in the presence of elemental sulfur and a base. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene (B33073) ring.

The general applicability of the Gewald reaction allows for the synthesis of a diverse library of 2-aminothiophene derivatives by varying the carbonyl compound and the active methylene (B1212753) nitrile. The reaction is known for its operational simplicity and the ready availability of starting materials.

Table 1: Examples of Gewald Synthesis for 2-Aminothiophene Derivatives

Carbonyl Compound Active Methylene Compound Base Solvent Yield (%)
Cyclohexanone Malononitrile Pyrrolidine DMF 92% clockss.org
Butyraldehyde Methyl cyanoacetate Pyrrolidine DMF 92% clockss.org
Acetophenone Ethyl cyanoacetate Morpholine (B109124) Ethanol (B145695) High

This table is illustrative and compiled from typical Gewald reaction conditions and reported high yields.

The reduction of oximes provides a viable pathway to primary amines, including thienyl amines. This method involves the initial formation of a thiophene-2-carboxaldehyde oxime from the corresponding aldehyde and hydroxylamine (B1172632). The subsequent reduction of the oxime C=N double bond yields the desired primary amine. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For instance, 2-thiopheneacetaldehyde can be reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced to yield 2-thiopheneethylamine chemicalbook.com. This approach is particularly useful when the corresponding aldehyde is readily accessible.

Modern cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. This strategy involves the coupling of an amine with an aryl halide or triflate. In the context of thiophene-2-amine synthesis, this would typically involve the reaction of a 2-halothiophene, such as 2-bromothiophene (B119243), with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. This method offers a direct route to the aminothiophene core and is often tolerant of a wide range of functional groups.

Convergent synthetic strategies involve the preparation of key fragments of the target molecule separately, followed by their assembly in the final stages of the synthesis. For Thiophen-2-amine, this could involve the synthesis of a functionalized thiophene ring that is later converted to the amine. For example, a thiophene ring bearing a nitro group at the 2-position can be synthesized and subsequently reduced to the corresponding amine. Another approach is the functionalization of a pre-formed thiophene ring through electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce a group that can be converted to an amine.

The palladium-catalyzed Heck reaction provides a method for the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene. This strategy can be employed to synthesize precursors for 2-thiophene ethylamine (B1201723). For instance, a 2-halothiophene can be coupled with a protected vinylamine (B613835) equivalent or with ethylene (B1197577) followed by further functionalization.

A more direct precursor, 2-vinylthiophene (B167685), can be synthesized via the Heck reaction of 2-bromothiophene with ethylene. The resulting 2-vinylthiophene can then be subjected to a reduction of the vinyl group to an ethyl group. Catalytic hydrogenation is a common method for this transformation, providing a route to 2-ethylthiophene, which can then be functionalized at the ethyl group to introduce the amine functionality. Alternatively, hydroamination of 2-vinylthiophene could directly yield the desired ethylamine derivative. A related precursor, 2-(2-nitrovinyl)thiophene, can be reduced to 2-(2-thienyl)ethylamine using reducing agents such as diborane (B8814927) google.com.

Optimization and Green Chemistry Considerations in this compound Synthesis

In recent years, there has been a significant focus on optimizing synthetic routes to be more environmentally friendly, a concept known as green chemistry. This involves the use of safer solvents, reducing energy consumption, employing catalytic rather than stoichiometric reagents, and improving atom economy.

For the synthesis of 2-aminothiophenes, several green chemistry approaches have been explored, particularly in the context of the Gewald reaction. These include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. clockss.orgthieme-connect.comcapes.gov.brorganic-chemistry.orgijert.org For example, microwave-assisted Gewald reactions have been shown to proceed in minutes compared to hours for conventional heating methods. organic-chemistry.orgijert.org Similarly, ultrasound-promoted synthesis has been demonstrated to be efficient, often in greener solvent systems. tandfonline.comtandfonline.com

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace hazardous organic solvents with more benign alternatives. Water has been successfully employed as a solvent for the Gewald reaction, particularly in ultrasound-promoted procedures. nih.govresearchgate.net Polyethylene glycol (PEG) has also been investigated as a recyclable and environmentally friendly reaction medium.

Table 2: Green Chemistry Approaches in 2-Aminothiophene Synthesis

Method Energy Source Solvent Catalyst/Promoter Key Advantage
Microwave-assisted Microwave DMF Pyrrolidine Rapid reaction times (e.g., 30 min) clockss.org
Ultrasound-assisted Ultrasound Water Sodium polysulfide Use of green solvent, catalyst-free tandfonline.comresearchgate.net
Ultrasound-assisted Ultrasound PEG-200 DABCO (catalytic) Green solvent, catalytic base
Ball-milling Mechanical Solvent-free None Avoids use of solvents sciforum.net

This table summarizes various green chemistry approaches reported for the synthesis of 2-aminothiophenes.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, minimizing its environmental impact.

Reaction Condition Optimization for Enhanced Efficiency and Yield

The Gewald reaction stands as a prominent and versatile method for the synthesis of 2-aminothiophenes. This multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired 2-aminothiophene product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, and reaction temperature.

Research has shown that the catalyst significantly influences the reaction rate and yield. While stoichiometric amounts of amines like morpholine or piperidine (B6355638) have been traditionally used, recent advancements have focused on employing catalytic amounts of more efficient bases. For instance, a study on the synthesis of 2-aminothiophenes using piperidinium (B107235) borate (B1201080) as a catalyst demonstrated that a 20 mol% catalyst loading could achieve a 96% yield in just 25 minutes at 100°C. thieme-connect.com The optimization of catalyst loading is a critical step; yields can be significantly lower with insufficient catalyst, while excessive amounts may not provide any additional benefit and can complicate purification.

The selection of a suitable solvent is another vital aspect of reaction optimization. Various polar and nonpolar solvents have been investigated to determine their effect on the Gewald reaction. Solvents like ethanol, particularly in an aqueous mixture (e.g., 9:1 EtOH/H₂O), have been found to be highly effective. thieme-connect.com The solubility of reactants, particularly elemental sulfur, and the stability of intermediates are key factors governed by the solvent choice.

Temperature also plays a pivotal role in the reaction kinetics and product yield. While some reactions can proceed at room temperature, they often require extended reaction times. Elevating the temperature can dramatically reduce the reaction time and improve the yield. For example, in the piperidinium borate-catalyzed synthesis of a 2-aminothiophene derivative, increasing the temperature from room temperature (traces of product after 24 hours) to 100°C resulted in a 96% yield in only 25 minutes. thieme-connect.com

Below is a data table summarizing the optimization of the Gewald reaction for a model synthesis of a 2-aminothiophene derivative.

Table 1: Optimization of Gewald Reaction Conditions for a Model 2-Aminothiophene Synthesis

Entry Catalyst (mol%) Solvent Temperature (°C) Time Yield (%)
1 0 EtOH/H₂O (9:1) 100 >24 h NR
2 10 EtOH/H₂O (9:1) 100 45 min 69
3 15 EtOH/H₂O (9:1) 100 25 min 78
4 20 EtOH/H₂O (9:1) 100 25 min 96
5 20 Toluene 100 3 h 68
6 20 Dioxane 100 2 h 75
7 20 EtOH/H₂O (9:1) 70 3 h 84

NR: No Reaction. Data adapted from a study on piperidinium borate catalyzed Gewald synthesis. thieme-connect.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comflinders.edu.au The application of continuous flow techniques to the synthesis of 2-aminothiophenes can lead to more efficient and reproducible manufacturing processes.

In a typical continuous flow setup for a Gewald-type reaction, streams of the reactants (ketone/aldehyde, α-cyanoester, and a solution of sulfur and base) would be continuously pumped and mixed in a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. The small reactor volume at any given time significantly reduces the risks associated with handling potentially hazardous reagents or exothermic reactions.

The benefits of continuous flow synthesis for aminothiophene production include:

Enhanced Safety: Small reaction volumes minimize the risk of runaway reactions.

Improved Efficiency: Precise control over reaction parameters leads to higher yields and purity.

Scalability: Production can be easily scaled up by running the system for longer durations or by using parallel reactors.

Automation: The process can be automated for consistent and reliable production.

Green Solvents and Catalytic Systems in Aminothiophene Production

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies, in line with the principles of green chemistry. This has led to the exploration of green solvents and alternative catalytic systems for the production of 2-aminothiophenes. nih.gov

Green Solvents: The use of water as a solvent for the Gewald reaction is a prime example of a green chemistry approach. nih.gov Water is non-toxic, non-flammable, and readily available. Several studies have reported the successful synthesis of 2-aminothiophenes in aqueous media, often under ultrasound irradiation to enhance reaction rates. For instance, a catalyst-free synthesis in water under sonification at 70°C has been shown to produce various 2-aminothiophenes in good yields (42-90%). nih.gov Another approach involves the use of a mixture of triethylamine (B128534) and water at room temperature, which has yielded 2-aminothiophenes in high yields (75-98%). nih.gov

Ionic liquids (ILs) have also been investigated as green solvent alternatives. ILs are salts with low melting points that can act as both the solvent and catalyst. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds.

Catalytic Systems: The development of heterogeneous and recyclable catalysts is another key area of green chemistry research in aminothiophene synthesis. Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples of such catalysts include:

CaO: A simple and inexpensive heterogeneous catalyst that has been used for the synthesis of 2-aminothiophenes in ethanol under reflux.

Na₂CaP₂O₇: A nanostructured catalyst that has shown good selectivity and catalytic activity in the Gewald reaction in water. iau.ir

Functionalized Polymers: Polyacrylonitrile (B21495) fibers functionalized with N-methylpiperazine or 4-dimethylaminopyridine (B28879) have been used as recyclable catalysts, demonstrating high efficiency and the ability to be reused multiple times without significant loss of activity. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has also gained traction. L-proline, for example, has been employed as an organocatalyst in a 4-component Gewald reaction. nih.gov

Table 2: Comparison of Catalytic Systems for the Gewald Reaction

Catalyst Solvent Temperature (°C) Time Yield (%) Reusability
CaO Ethanol Reflux 1-1.5 h Moderate to Good Not specified
Na₂CaP₂O₇ Water Reflux Short High Yes
N-methylpiperazine-functionalized polyacrylonitrile fiber Ethanol Reflux 4 h 65-91 Yes (at least 10 times)
4-dimethylaminopyridine-functionalized polyacrylonitrile fiber Water 80 Not specified 92 Yes
L-proline Ethanol Reflux Not specified Not specified Not specified

Data compiled from various green chemistry reviews and research articles. nih.goviau.ir

Advanced Synthetic Techniques and Novel Approaches for Derivatization

Beyond the classical synthesis of the thiophen-2-amine core, significant research has been dedicated to developing advanced synthetic techniques for its derivatization, enabling the creation of diverse libraries of substituted aminothiophenes for various applications.

Multi-Component Reactions (MCRs) for Substituted Aminothiophenes

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Gewald reaction is a classic example of a three-component reaction leading to 2-aminothiophenes. semanticscholar.org Variations of the Gewald reaction have been developed to introduce a wide range of substituents onto the thiophene ring.

For instance, by using different ketones, aldehydes, and α-cyanoesters, a vast array of 2-aminothiophenes with diverse substitution patterns at the 3, 4, and 5-positions can be synthesized. Four-component versions of the Gewald reaction have also been reported, further expanding the chemical space accessible through this methodology. nih.gov

The utility of MCRs extends beyond the Gewald reaction. Other MCRs can be employed to generate highly functionalized aminothiophenes. These reactions are highly atom-economical and convergent, making them ideal for the rapid generation of compound libraries for drug discovery and materials science.

Solid-Phase Peptide Synthesis Incorporating Thiophene Derivatives

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and medicinal chemistry, enabling the automated synthesis of peptides. beilstein-journals.org The incorporation of non-natural amino acids, such as those containing a thiophene moiety, into peptide chains can impart unique structural and functional properties.

Thiophene derivatives can be incorporated into peptides using standard SPPS protocols. kennesaw.edu The general process involves the sequential coupling of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. To incorporate a thiophene derivative, a suitably protected thiophene-containing amino acid analogue would be used as a building block. For example, a thiophene-2-carboxylic acid derivative could be coupled to the N-terminus of the resin-bound peptide.

The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting group strategy is commonly employed. beilstein-journals.org The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide, typically with a solution of piperidine in DMF.

Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid (or thiophene derivative) and its coupling to the newly deprotected amine on the resin.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). kennesaw.edu

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of the thiophen-2-amine core is crucial for the synthesis of specific target molecules. The thiophene ring and the amino group offer multiple reactive sites, and controlling the chemo- and regioselectivity of subsequent reactions is a significant synthetic challenge.

Chemoselectivity: The amino group of thiophen-2-amine can be selectively acylated or alkylated in the presence of other functional groups on the thiophene ring. However, the N-alkylation of 2-aminothiophenes has been reported to be challenging under mild conditions. nih.gov One successful strategy involves the use of 2-carbamoylamino or 2-acylamino-3-acylthiophenes with cesium carbonate and tetrabutylammonium (B224687) iodide in DMF to achieve N-alkylation under mild conditions. nih.gov This approach highlights the importance of choosing the right protecting group and reaction conditions to achieve the desired chemoselectivity.

Regioselectivity: The thiophene ring itself has distinct positions (C3, C4, C5) that can be selectively functionalized. The electronic properties of the thiophene ring, influenced by the amino group and other substituents, dictate the regioselectivity of electrophilic aromatic substitution and other functionalization reactions. For instance, in some cases, functionalization may preferentially occur at the C5 position. The development of metal-free, one-pot synthetic methods has enabled the regioselective construction of 2,3,5-trisubstituted 2-aminothiophenes. researchgate.net Such methods often proceed through a cascade of reactions, where the regioselectivity is controlled at each step.

Chemical Reactivity and Mechanistic Studies of Thiophen 2 Amine Hydrobromide

Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Ring

The π-excessive nature of the thiophene ring in thiophen-2-amine hydrobromide facilitates electrophilic substitution reactions, which are fundamental to its functionalization. The amino group at the 2-position is a strong activating group, directing incoming electrophiles primarily to the 5-position.

Bromination and Halogenation Reactions

The halogenation of 2-aminothiophene derivatives is a key method for introducing functional handles for further synthetic transformations. Due to the high reactivity of the thiophene ring, which is about 10^8 times more reactive than benzene (B151609) towards halogenation, these reactions often proceed rapidly even at low temperatures. Careful control of reaction conditions is necessary to achieve selective mono-halogenation and avoid the formation of poly-halogenated products.

Bromination of 2-aminothiophene derivatives typically occurs at the C-5 position. For instance, the synthesis of 5-bromo-substituted 2-aminothiophenes has been achieved using N-bromosuccinimide (NBS) as the brominating agent. In some cases, protection of the amino group, for example as a Boc-carbamate, is employed prior to bromination to enhance selectivity and yield. One specific protocol for the bromination of a 2-aminothiophene derivative involves the use of bromine in glacial acetic acid at room temperature.

A related synthesis involves the preparation of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide from 5-bromothiophene-2-carboxylic acid. This highlights the utility of brominated thiophene intermediates in the synthesis of more complex molecules.

Table 1: Examples of Bromination Reactions on 2-Aminothiophene Derivatives
SubstrateReagentConditionsProductYieldReference
2-(Boc-amino)thiophene derivativeN-Bromosuccinimide (NBS)Not specified5-Bromo-2-(Boc-amino)thiophene derivative96-99%
Hydrazone derivativeBromine in glacial acetic acidRoom temperature5-Bromothiophen-2-yl substituted tricyclic derivativeNot specified
5-Bromothiophene-2-carboxylic acidPyrazin-2-amine, TiCl4, PyridineNot specified5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide75%

Ring Substitution and Functionalization

Beyond halogenation, the thiophene ring of 2-aminothiophene hydrobromide can undergo various other electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Nitration is a key functionalization reaction. To avoid complications with the free amine, the nitration is typically carried out on the N-acyl derivative of the 2-aminothiophene. The reaction of N-acyl-2-aminothiophenes with a nitrating agent, such as acetyl nitrate (B79036) in acetic anhydride (B1165640) or a mixture of nitric acid and sulfuric acid, leads to the introduction of a nitro group at the 5-position. For example, 2-formylamino-3-cyanothiophene can be nitrated with a mixture of nitric acid, acetic acid, and acetic anhydride at 35-40 °C. The subsequent hydrolysis of the acyl group provides the 5-nitro-2-aminothiophene derivative.

The Vilsmeier-Haack reaction offers a method for the formylation of the thiophene ring. N-acyl compounds of 2-aminothiophene can be formylated at the 5-position using phosphoryl chloride and N-methylformanilide. The resulting formyl group can be further converted into a cyano group by formation of the oxime followed by treatment with acetic anhydride.

Table 2: Ring Substitution Reactions on 2-Aminothiophene Derivatives
Reaction TypeSubstrateReagentsConditionsProductReference
NitrationN-Acetyl-2-aminothiophene derivativeAcetyl nitrate in acetic anhydride-30 °C5-Nitro-N-acetyl-2-aminothiophene derivative
NitrationN-Acylamino compoundNitric acid in sulfuric acid-5 to 10 °C5-Nitro-N-acylamino compound
Formylation (Vilsmeier-Haack)N-Acyl compoundPhosphoryl chloride, N-methylformanilideNot specifiedN-Acyl-5-formyl derivative

Reactions of the Amine Functionality

The primary amino group of this compound is a versatile functional group that readily participates in a variety of nucleophilic reactions, including alkylation, acylation, and condensation with carbonyl compounds.

N-Alkylation and Acylation Reactions

N-acylation of 2-aminothiophene and its derivatives is a straightforward process, typically achieved by treatment with an acylating agent such as an acid anhydride or an acid chloride. For example, reacting a 2-aminothiophene derivative with an acid chloride in a suitable solvent like dioxane leads to the corresponding N-acyl amide. In another instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF).

N-alkylation of 2-aminothiophenes can be more challenging to achieve under mild conditions. However, methods have been developed to facilitate this transformation. One approach involves the use of alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures, affording N-alkylated thiophen-2-amine derivatives in moderate yields. Another strategy for N-alkylation involves an amine exchange reaction with a Mannich base, which can be carried out in water or a mixture of ethanol (B145695) and water.

Table 3: N-Alkylation and Acylation of 2-Aminothiophene Derivatives
Reaction TypeReagentsConditionsProductYieldReference
N-AcylationAcid chloride in dioxaneNot specifiedN-Acyl amideNot specified
N-Acylation2-(Thiophen-2-yl)acetyl chloride, triethylamine in THFNot specifiedN-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideNot specified
N-AlkylationAlkyl halide, potassium carbonate in DMF60 °CN-Alkylated thiophen-2-amine derivative~50-65%
N-Alkylation (Amine Exchange)Mannich base in water or ethanol/waterRefluxN-Alkylated amineNot specified

Formation of Imines and Schiff Bases

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. These reactions are typically carried out by heating the reactants in a suitable solvent, often with a catalytic amount of acid. For example, a novel Schiff base, 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol, was synthesized through the condensation of 5-bromo-2-thiophene carboxaldehyde and 2-aminothiophenol. The formation of the imine group is a key step in the synthesis of a wide variety of biologically active molecules and ligands for metal complexes.

The Gewald aminothiophene synthesis itself involves the condensation of aldehydes or ketones with activated nitriles, which can be considered an initial step related to imine chemistry, leading to the formation of the 2-aminothiophene core structure.

Table 4: Synthesis of Schiff Bases from 2-Aminothiophene Derivatives
2-Aminothiophene DerivativeCarbonyl CompoundReaction ConditionsProductReference
2-Aminothiophenol5-Bromo-2-thiophene carboxaldehydeNot specified2-((5-Bromothiophen-2-yl)methyleneamino)benzenethiol
Generic 2-aminothiopheneAldehydes or ketonesBase-catalyzed condensationSchiff base

Oxidation Chemistry of this compound

The oxidation of this compound can occur at two main sites: the sulfur atom of the thiophene ring or

Formation of Thiophene S-Oxides

The oxidation of the thiophene ring can occur at the sulfur atom, leading to the formation of thiophene S-oxides. wikipedia.org These S-oxides are generally unstable intermediates, except when bulky substituents are present at the 2- and 5-positions of the thiophene ring. nih.gov The synthesis of thiophene S-oxides is typically achieved through the direct oxidation of the corresponding thiophene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid or a proton acid like BF₃·Et₂O. mdpi.orgresearchgate.net This process is usually conducted at low temperatures, around -20°C, to prevent further oxidation. mdpi.orgresearchgate.net

The presence of the acid is crucial; it is believed to activate the peracid and also complex with the newly formed thiophene S-oxide. mdpi.org This complexation reduces the electron density on the sulfur atom, making it less susceptible to a second oxidation step that would form the more stable thiophene-S,S-dioxide (sulfone). mdpi.org In the absence of an acid catalyst, the reaction tends to proceed directly to the sulfone. mdpi.org

Due to their inherent instability, thiophene S-oxides often act as reactive intermediates that can undergo subsequent reactions, most notably Diels-Alder type dimerizations. wikipedia.orgacs.org The S-oxide acts as a diene and reacts with another molecule of thiophene (the ene) to form cycloadducts known as sesquioxides. nih.govresearchgate.net

Table 1: Conditions for Thiophene S-Oxide Formation

Starting Material Oxidizing Agent Catalyst/Conditions Product Reference
Substituted Thiophenes m-CPBA BF₃·Et₂O, CH₂Cl₂, -20°C Thiophene-S-Oxide mdpi.orgresearchgate.net
Thiophene Trifluoroperacetic acid Anhydrous conditions Thiophene-S-Oxide (intermediate) wikipedia.org
3-Aroylthiophene Rat liver microsomes (P450) - Aroylthiophene-S-Oxide researchgate.net

Generation of Sulfoxides and Sulfones from the Thiophene Moiety

Further oxidation of the thiophene ring leads to the formation of thiophene-S,S-dioxides, commonly known as sulfones. mdpi.com This sequential oxidation from thioether to sulfoxide (B87167) and then to sulfone is a known pathway for thiophene-containing compounds. mdpi.comijprajournal.com Unlike the often-unstable S-oxides, the corresponding sulfones are generally more stable products. nih.gov

The oxidation of thiophene with trifluoroperacetic acid serves as a clear example where both S-oxides and sulfones are generated. wikipedia.org The primary pathway involves the initial formation of the thiophene S-oxide, which can then undergo further oxidation to yield the sulfone product. wikipedia.org This process can also be accompanied by the dimerization of the S-oxide intermediate. wikipedia.org

In metabolic contexts, such as oxidation by cytochrome P450 enzymes, the thiophene moiety can be converted to reactive intermediates. nih.gov While the S-oxide is a key intermediate, the formation of sulfones is also a possible metabolic fate. nih.govmdpi.com The electron-withdrawing nature and stability against reduction at the sulfur atom are key characteristics of these oxidized species. mdpi.com

Table 2: Oxidation Products from Thiophene Moiety

Reactant Reagent/Condition Intermediate Final Product(s) Reference
Thiophene Trifluoroperacetic Acid Thiophene-S-Oxide Sulfoxide and Sulfone mixture wikipedia.org
Thiophene Hydrogen Peroxide (H₂O₂) Thiophene-S-Oxide S-oxide Diels-Alder dimers, Sulfone nih.gov
Thiophene Moiety General Oxidation Sulfoxide Sulfone mdpi.comijprajournal.com

Cycloaddition and Coupling Reactions Involving Thiophen-2-amine Scaffolds

The thiophene-2-amine scaffold is a valuable building block in organic synthesis, participating in various cycloaddition and coupling reactions to create more complex molecular architectures.

Cycloaddition Reactions: Thiophene S-oxides, derived from scaffolds like thiophen-2-amine, are excellent dienes for [4+2] cycloaddition reactions (Diels-Alder reactions). researchgate.netarkat-usa.org They can react with a range of dienophiles, including electron-poor, neutral, and electron-rich ones. researchgate.net These reactions often proceed with high stereoselectivity. researchgate.net For instance, the reaction of an in-situ generated thiophene S-oxide with dienophiles like N-phenylmaleimide (NPM) or maleic anhydride can yield bicyclic adducts. researchgate.netarkat-usa.org In some cases, these adducts can subsequently eliminate sulfur dioxide upon pyrolysis or photolysis to form substituted arenes. researchgate.net

Coupling Reactions: The thiophene ring is amenable to numerous palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-C and C-N bonds. These include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.org For example, 2-aminothieno[3,2-d]pyrimidin-4(3H)-one, a structure incorporating the thiophen-2-amine motif, has been functionalized at the thiophene ring using these coupling methods. rsc.org Similarly, 2-iodothiophene (B115884) can undergo aminocarbonylation with various amines in the presence of a palladium catalyst to produce thiophen-2-yl-glyoxylamides. mdpi.com The Petasis reaction, a three-component reaction between an amine, an aldehyde, and a boronic acid, has also been successfully employed with 2-thiophenemethylamine (B147629) to generate complex amino alcohol products. nih.govacs.org

Table 3: Examples of Reactions with Thiophen-2-amine Scaffolds

Reaction Type Thiophene Substrate Reagents/Catalyst Product Type Reference
[4+2] Cycloaddition Thiophene-S-Oxide N-phenylmaleimide (NPM) Bicyclic Adduct researchgate.netarkat-usa.org
Suzuki-Miyaura Coupling 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one Arylboronic acid, Pd catalyst 6-Aryl substituted thienopyrimidinone rsc.org
Sonogashira Coupling 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one Terminal alkyne, Pd catalyst 6-Alkynyl substituted thienopyrimidinone rsc.org
Buchwald-Hartwig Coupling 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one Amine, Pd catalyst 6-Amino substituted thienopyrimidinone rsc.org
Aminocarbonylation 2-Iodothiophene Amine, CO, Pd(0)/PPh₃ Thiophen-2-yl-glyoxylamide mdpi.com
Petasis Reaction 2-Thiophenemethylamine Aldehyde, Arylboronic acid Substituted Amino Alcohol nih.govacs.org

Fundamental Reaction Mechanism Elucidation for Thiophene Formation

Understanding the reactivity of this compound also involves appreciating the fundamental mechanisms by which the core thiophene ring is constructed. Several classic and modern synthetic methods exist.

The Paal-Knorr thiophene synthesis is a cornerstone method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. derpharmachemica.com Traditionally, phosphorus pentasulfide (P₂S₅) was used, which acts as both a sulfur source and a dehydrating agent. derpharmachemica.com The mechanism is proposed to involve the initial formation of a thione from one of the carbonyl groups, followed by tautomerization and subsequent intramolecular cyclization. derpharmachemica.com The final step is a facile elimination of water, driven by the formation of the aromatic thiophene ring. derpharmachemica.com Modern variations often employ milder sulfurizing agents like Lawesson's reagent. derpharmachemica.com

The Gewald reaction is another powerful method, particularly for synthesizing 2-aminothiophenes. It is a multicomponent reaction that typically involves a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.org

A more recent approach involves the use of a functionalized imidazolium (B1220033) salt as a heterogeneous catalyst to react aryl methyl ketones with elemental sulfur, selectively producing 2,4-substituted thiophenes. ua.es The proposed mechanism suggests the formation of an enamine intermediate from the ketone and an amine (like aniline (B41778), used as a promoter). This enamine then reacts with another ketone molecule to form an extended enamine, which acts as a nucleophile, reacting with sulfur. ua.es An intramolecular cyclization followed by the elimination of the amine yields the thiophene product. ua.es

Table 4: Key Mechanisms for Thiophene Ring Synthesis

Synthesis Method Key Precursors Key Reagents Mechanistic Steps Reference
Paal-Knorr Synthesis 1,4-Diketone Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent Thione formation, tautomerization, cyclization, dehydration derpharmachemica.com
Gewald Reaction Carbonyl compound, activated nitrile Elemental sulfur, base Knoevenagel condensation, Michael addition of sulfur, cyclization, tautomerization wikipedia.org
Imidazolium-Catalyzed Aryl methyl ketone, Aniline Elemental sulfur, bcmim-Cl (catalyst) Imine/enamine formation, reaction with sulfur, intramolecular cyclization, elimination of aniline ua.es
Industrial Synthesis n-Butane or Acetylene Sulfur or Hydrogen Sulfide High-temperature reaction derpharmachemica.commdpi.com

Derivative Synthesis and Structural Diversification from Thiophen 2 Amine Hydrobromide

Preparation of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems from 2-aminothiophene derivatives is a significant area of research, leveraging the reactivity of the amino group and the thiophene (B33073) ring. tandfonline.comnih.govsemanticscholar.org One common strategy involves the Gewald reaction, which provides a versatile route to highly substituted 2-aminothiophenes. nih.govsemanticscholar.org These can then serve as precursors for a variety of fused heterocyclic systems. For instance, 2-aminothiophene-3-carboxylates, prepared via the Gewald methodology, can be diazotized and coupled with active methylene (B1212753) compounds like malononitrile (B47326) to form key intermediates. sci-hub.se These intermediates are then utilized in cyclization reactions with various nucleophiles to construct polyfunctionally substituted heterocycles such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. sci-hub.se

Another approach involves the reaction of heterocyclic enamines with reagents like ethyl acetoacetate (B1235776) to form amide derivatives. tandfonline.com These amides can be further treated with carbon disulfide to generate dipotassium (B57713) salts, which, upon reaction with α-haloketones, yield substituted thiophenes. tandfonline.com These thiophenes can then undergo further transformations to create fused systems. The versatility of 2-aminothiophenes extends to their use in multicomponent reactions, such as the Petasis reaction, to produce highly functionalized derivatives. acs.org

The construction of fused systems is of particular interest due to the potential for novel biological activities. Thienopyrimidines, for example, are structural analogs of biogenic purines and are considered potential nucleic acid antimetabolites. derpharmachemica.com The synthesis of these and other fused heterocycles often involves the strategic functionalization of the 2-aminothiophene core, followed by intramolecular or intermolecular cyclization reactions. tandfonline.comsci-hub.se

Design and Synthesis of Thiophene-2-carboximidamide (B1620697) Analogs

Thiophene-2-carboximidamide and its analogs are of significant interest, particularly in the field of medicinal chemistry, due to their ability to act as bioisosteres of other functional groups, such as the guanidinium (B1211019) group of L-arginine. nih.govacs.org This mimicry allows them to interact with biological targets like nitric oxide synthase (NOS). The synthesis of these analogs often begins with thiophene-2-carboxylic acid derivatives, which are then coupled with amidine-forming reagents.

One synthetic strategy involves the condensation of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions. Another method utilizes palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For instance, a series of double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase (nNOS) were designed and synthesized. nih.govacs.org These compounds feature two thiophene-2-carboximidamide moieties connected by various linkers, allowing for the exploration of structure-activity relationships. nih.govacs.org

The design of these analogs often employs a hybrid strategy, combining the thiophene-2-carboximidamide fragment with structural features from other known inhibitors to enhance potency and selectivity. nih.govacs.org For example, this fragment has been combined with features of potent aminopyridine inhibitors to create novel compounds with low nanomolar inhibitory potency against nNOS. nih.govacs.org The synthesis can also involve the reaction of thiophenes with thiourea (B124793) and subsequent modifications to introduce the carboximidamide functionality. researchgate.net

Below is a table of selected thiophene-2-carboximidamide analogs and their reported inhibitory activities against NOS isozymes.

CompoundLinkernNOS K_i (μM)eNOS K_i (μM)iNOS K_i (μM)
7 -(CH₂)₄-0.1214>100
8 -(CH₂)₅-0.04511>100
9 -(CH₂)₆-0.0236.532
10 -(CH₂)₇-0.0153.515
11 -(CH₂)₈-0.0284.221
12 -(CH₂)₉-0.0566.835
13 Pyrrolidine-based0.0052.21.3
14 Piperidine-based0.0052.71.7

Data sourced from a study on potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase. nih.gov

Conjugation with Diverse Molecular Scaffolds (e.g., Spiro-chromanones, Thiazoles)

The chemical versatility of thiophen-2-amine hydrobromide allows for its conjugation with a wide range of molecular scaffolds, leading to the creation of hybrid molecules with potentially enhanced or novel properties. This approach is widely used in drug discovery to explore new chemical space and improve the pharmacological profiles of lead compounds.

One notable example is the synthesis of thiophene-2-carboxamidines containing 2-aminothiazole (B372263) moieties. researchgate.netnih.gov These compounds have been investigated as inhibitors of urokinase (uPA), a serine protease implicated in cancer progression. nih.gov The synthesis involves creating the thiophene nucleus and then coupling it with a substituted thiazole (B1198619) ring. researchgate.net

In a different context, 2-aminothiophene derivatives have been used to create fused heterocyclic systems. For instance, the reaction of 2-aminothiophene-3-carboxylate with various reagents can lead to the formation of thiazolidinone and chromene derivatives incorporating the thiophene moiety. sci-hub.se This demonstrates the ability of the thiophene scaffold to be integrated into more complex, polycyclic structures.

The following table provides examples of such conjugated systems:

Thiophene DerivativeConjugated ScaffoldResulting Compound Class
Thiophene-2-carboxamidine2-AminothiazoleThiazolyl-thiophene-2-carboxamidines researchgate.netnih.gov
2-Aminothiophene-3-carboxylateThiazolidinone precursorsThiazolidinone-fused thiophenes sci-hub.se
2-Aminothiophene-3-carboxylateChromene precursorsChromene-fused thiophenes sci-hub.se

Incorporation of Fluorinated Functional Groups (e.g., Trifluoromethyl)

The introduction of fluorinated functional groups, such as the trifluoromethyl (CF₃) group, into thiophene derivatives is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Fluorination can enhance metabolic stability, lipophilicity, and binding affinity.

An effective method for the trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) has been reported, utilizing α-trifluoromethyl ketones. mdpi.com This reaction proceeds as a site-selective electrophilic aromatic substitution on the C₃ position of the unprotected 5-phenylthiophen-2-amine, which is noteworthy as amine functions are often reactive towards carbonyl compounds. mdpi.com This catalyst-free method provides good to excellent yields of the desired trifluoromethylated thiophene derivatives. mdpi.com

Furthermore, the synthesis of thiophene derivatives with a trifluoromethyl group at various positions has been explored through different synthetic routes. researchgate.netresearchgate.net For example, 2-fluoro-3-trifluoromethyl-substituted thiophenes can be synthesized from 1-aryl-4,4-difluoro-3-trifluoromethylbut-3-en-1-one and phosphorus pentasulfide. researchgate.net The resulting fluorine atom at the C-2 position can then undergo nucleophilic displacement reactions, allowing for further functionalization. researchgate.net

The strategic placement of fluorine atoms on a thiophene ring can significantly influence its chemical reactivity and biological activity. For instance, replacing a thiophene-2-carboximidamide head in a dimeric inhibitor with a fluorobenzene (B45895) fragment has been shown to alter its inhibitory activity and selectivity against nitric oxide synthase isozymes. nih.gov

Synthesis of Dipeptide Derivatives with Thiophene Moieties

The incorporation of thiophene moieties into peptide structures is an area of growing interest for creating novel peptidomimetics with unique conformational properties and potential biological activities. 2-Aminothiophene derivatives serve as valuable building blocks for the synthesis of these dipeptide analogs.

A multicomponent Gewald synthesis has been developed to produce 2-aminothiophene carboxylic acids, which can be considered as δ-amino acids and dipeptide analogues. thieme-connect.com This method involves the reaction of methyl 2-siloxycyclopropanecarboxylates, alkyl cyanoacetates, and elemental sulfur. thieme-connect.com The resulting aminothiophene carboxylic acids can then undergo regio- and chemoselective couplings with other amino acids, such as L-phenylalanine derivatives, to furnish new tripeptide analogues. thieme-connect.com The peptide coupling reactions are typically carried out using standard coupling reagents. thieme-connect.com

Another approach involves the synthesis of dipeptide-based stilbene (B7821643) derivatives that bear a thiophene-substituted 1,3,4-oxadiazole (B1194373) fragment. mdpi.com In this case, a carboxylic acid containing the thiophene moiety is activated with coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) before being reacted with an amino acid, such as glycine, to form the dipeptide linkage. mdpi.com

The fundamental principle of forming the amide bond in these dipeptide syntheses involves the activation of a carboxylic acid, which then reacts with an amine. researchgate.net Various peptide coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. uni-kiel.de

Metal Complexation and Chelation Chemistry with Thiophene-2-amine Derivatives

Thiophene-2-amine and its derivatives are effective ligands for the formation of metal complexes due to the presence of both nitrogen and sulfur donor atoms. zenodo.org The coordination chemistry of these ligands has been studied with various transition metal ions, including Cu(II), Ni(II), Co(II), Zn(II), Cd(II), and Ag(I). zenodo.org

The complex formation often involves the chelation of the metal ion by the thiophene derivative. For example, Schiff bases derived from the condensation of 2-aminothiophene derivatives with aldehydes or ketones are versatile multidentate ligands. tandfonline.comresearchgate.netasianpubs.orgorientjchem.orgscispace.com These Schiff base ligands can coordinate to metal ions through the azomethine nitrogen and other donor atoms present in the molecule, such as phenolic oxygen or ester carbonyl groups. asianpubs.orgorientjchem.org

Studies on the complexation of 2-thenylamine (a related compound) have shown that for some metal ions like Ag(I), Ni(II), and Co(II), there is evidence of metal-sulfur interaction in addition to the primary coordination through the amino group. zenodo.org The stability of the resulting complexes is influenced by factors such as the nature of the metal ion, the substituents on the thiophene ring, and the solvent system used. zenodo.org

The synthesis of these metal complexes is typically achieved by reacting the thiophene-based ligand with a metal salt in an appropriate solvent. researchgate.netscispace.com The resulting complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the coordination number of the metal ion and the nature of the ligands. tandfonline.comresearchgate.net

The table below summarizes some examples of metal complexes formed with thiophene-2-amine derivatives.

LigandMetal Ion(s)Resulting Complex Type
2-ThenylamineCu(II), Ni(II), Co(II), Zn(II), Cd(II), Ag(I)Amine complexes zenodo.org
Schiff base of thiophene-2-carboxaldehyde and 2-amino-6-picolineCo(II), Ni(II), Cu(II), Zn(II)Schiff base complexes tandfonline.com
Schiff base of 2-aminobenzamide (B116534) and thiophene-2-carbaldehydeNi(II), Zn(II)Schiff base complexes researchgate.net
Schiff base of 2-(N-Salicylideneamino)-3-carboxyethyl-4,5,6,7-tetrahydrobenzothiopheneMn(II), Fe(II), Co(II), Ni(II), Zn(II)Schiff base complexes asianpubs.org
2-Amino-3-carbomethoxy-4,5,6,7-tetrahydrobenzo[b]thiopheneBi(III)Amine complex semanticscholar.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Thiophen-2-amine Hydrobromide as a Core Building Block in Organic Synthesis

This compound provides a stable, solid form of 2-aminothiophene, a foundational molecule in heterocyclic chemistry. The 2-aminothiophene scaffold itself is most famously synthesized via the Gewald reaction, a multicomponent condensation that produces highly substituted thiophenes. arkat-usa.orgresearchgate.net Once formed, 2-aminothiophene (released from its hydrobromide salt) acts as a versatile synthon for a wide array of more complex structures. nih.gov

The compound's utility stems from the reactivity of both the amino group and the thiophene (B33073) ring. It is extensively used in the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with other rings to create novel molecular frameworks. These reactions are critical for generating libraries of compounds for medicinal and materials science research. nih.govresearchgate.net Derivatives of 2-aminothiophene are key intermediates for producing thienopyrimidines, thienopyridines, thienothiazoles, and thienodiazepines. The amino group can readily undergo condensation, acylation, and diazotization reactions, providing a gateway to a multitude of functionalized thiophene derivatives. mdpi.comnih.gov

Below is a table summarizing the synthetic utility of the 2-aminothiophene core structure.

Reaction TypeReagents/ConditionsResulting StructuresReference
Fused Ring SynthesisCyclizing agents (e.g., diketones, haloesters)Thienopyrimidines, Thienopyridines, Thienodiazepines
AcylationAcyl chlorides, AnhydridesN-acyl-2-aminothiophenes nih.gov
CondensationAldehydes, KetonesSchiff bases, Fused quinazolines ijpbs.com
DiazotizationNitrous acid (from NaNO₂/HBr)Thiophene-diazonium salts for C-C bond formation mdpi.com

This table is interactive. Click on the headers to sort.

Role in the Synthesis of Advanced Materials

The electronic properties of the thiophene ring make its derivatives, including those from this compound, highly suitable for applications in materials science.

Precursors for Conductive Polymers and Organic Semiconductors

Thiophene is the fundamental repeating unit in polythiophenes, a major class of conductive polymers. cmu.edunih.gov However, the direct electropolymerization of monomers containing highly nucleophilic functional groups like –NH₂ is often challenging. mdpi.com The amine group can interfere with the radical cationic intermediates essential for the polymerization process, hindering the formation of long, well-ordered polymer chains. mdpi.com

Despite this challenge, 2-aminothiophene serves as a critical precursor in several advanced strategies:

Functionalized Monomer Synthesis: It is used as a starting material to synthesize more complex, polymerizable thiophene monomers where the amine is protected or incorporated into a less reactive structure.

Precursor Polymer Synthesis: It can be used to create precursor polymers that are later converted into the final conductive material. This approach circumvents the difficulties of direct polymerization while allowing for the precise introduction of functional groups. nih.gov

Post-Polymerization Functionalization: The amino group provides a reactive site for modifying existing polythiophene backbones, enabling the tuning of electronic properties or the attachment of other molecules.

Development of Photovoltaic Cells and Optoelectronic Devices

Thiophene-based organic semiconductors are integral to the development of organic photovoltaics (OPVs) and other optoelectronic devices. nih.govazonano.com The incorporation of thiophene rings into molecular structures extends π-conjugation, which is crucial for light absorption and charge transport. nih.govnus.edu.sg The electron-rich nature of the thiophene ring makes it an excellent building block for donor materials in donor-acceptor chromophores used in solar cells. nih.govrsc.org

This compound functions as a foundational building block for constructing these complex chromophores. The 2-aminothiophene moiety can be elaborated through multi-step synthesis to create the larger, conjugated molecules required for high-performance optoelectronic applications. mdpi.com

Synthesis of Non-linear Optical (NLO) Materials

Organic molecules with significant NLO properties are typically characterized by a "push-pull" electronic structure, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (π). researchgate.net This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large second-order hyperpolarizability (β).

The 2-aminothiophene structure is an ideal platform for designing NLO materials.

Electron Donor: The amino (–NH₂) group is a potent electron donor.

π-Bridge: The thiophene ring serves as an efficient π-conjugated bridge.

By chemically modifying 2-aminothiophene to attach a strong electron-acceptor group (such as cyano or nitro groups) at another position on the ring, potent D-π-A type NLO chromophores can be synthesized. researchgate.netnih.gov The inherent properties of the 2-aminothiophene core make it a highly valuable precursor in the rational design of new NLO materials. researchgate.net

Integration into Conductivity-Based Sensors

Conductive polymers, particularly polythiophenes, are excellent materials for chemical and biological sensors. mdpi.comresearchgate.net Their conductivity can be modulated by interactions with specific analytes. For a sensor to be selective, the conductive polymer must be functionalized with recognition elements (e.g., enzymes, antibodies, or specific chemical receptors). nih.govresearchgate.net

Thiophen-2-amine serves as a key monomer for creating these functionalized sensor materials. The primary amine group is a convenient "handle" for covalently attaching biorecognition molecules to the polymer backbone. By copolymerizing 2-aminothiophene with other thiophene monomers, a conductive polymer film can be created with pendant amine groups ready for immobilization of sensing molecules, leading to highly specific and sensitive detection platforms. nih.gov

Utilization in Agrochemical and Herbicide Development

The structural motifs found in 2-aminothiophene derivatives are not only relevant to pharmaceuticals but also to the field of agrochemicals. researchgate.net The same synthetic versatility that allows for the creation of a wide range of biologically active compounds for medicine is applied to the development of new pesticides and herbicides. The 2-aminothiophene scaffold is a known structural fragment in various agrochemical products. researchgate.net By modifying the substituents on the thiophene ring and the amino group, chemists can fine-tune the biological activity of the resulting molecules to target specific pests or unwanted plants. While much of the published research focuses on their medicinal applications, their importance as precursors in the agrochemical industry is well-established. researchgate.netresearchgate.net

Application in Dye Chemistry

Thiophen-2-amine and its derivatives are significant precursors in the synthesis of heterocyclic azo dyes. researchgate.netpnrjournal.com The primary role of thiophen-2-amine is as a diazo component. Through a process known as diazotization, the amine group is converted into a highly reactive diazonium salt. This salt is then reacted with various coupling components, such as aniline (B41778) or naphthyl derivatives, to produce a wide spectrum of azo dyes. researchgate.netnih.gov

The incorporation of the thiophene ring into the dye structure is advantageous due to its electron-rich nature and small molecular size, which can lead to a bathochromic shift (a deepening of the color) and improved dyeing properties. researchgate.net Dyes derived from aminothiophenes can exhibit a range of colors from red-brown to blue. researchgate.net For instance, coupling diazotized thiophen amines with diaminopyridines can produce brilliant red dyes with good lightfastness, which have garnered commercial interest. researchgate.net Similarly, blue dyes can be synthesized by coupling aminothiophene-based diazo components with couplers like 8-aminoquinolines. researchgate.net

The properties of the resulting dyes, such as their color, fastness, and affinity for different fibers, are influenced by the substituents on both the thiophene ring and the coupling component. researchgate.net For example, the presence of nitro groups on the thiophene ring is particularly effective in producing blue dyes, even with simple aniline couplers. researchgate.net These dyes have found applications in dyeing synthetic fibers like polyester, cellulose (B213188) acetate, and polyamides. researchgate.netpnrjournal.com

Table 1: Examples of Azo Dyes Derived from Aminothiophenes

Diazo Component (from Aminothiophene)Coupling ComponentResulting Dye ColorApplication/Properties
Diazotized 2-aminothiophenesDiaminopyridinesBrilliant RedGood lightfastness, commercial activity. researchgate.net
Diazotized 2-aminothiophenes8-aminoquinolinesBlueSuitable for lightfast dyes. researchgate.net
Diazotized 5-nitro-2-aminothiazole4-aryl-2-aminothiophenesRed to BlueGood fastness properties. researchgate.net
Diazotized 2-amino-3,5-dinitrothiopheneN-β-acetoxyethylanilinesBluish-RedModerate to high uptake on cellulose acetate, excellent wash fastness. researchgate.net

Contributions to Polymer Chemistry Research

Thiophene derivatives are fundamental building blocks in the field of polymer chemistry, particularly for the synthesis of intrinsically conductive polymers. nih.govnih.gov These materials are of great interest due to their unique electronic and optical properties, which make them suitable for a variety of applications in electronics, such as in sensors and photovoltaic materials. researchgate.net

The polymerization of thiophene-based monomers can be achieved through chemical or electrochemical oxidative coupling, leading to the formation of polymer networks. nih.gov The resulting polythiophenes possess a conjugated π-electron system along their backbone, which is responsible for their electrical conductivity. nih.gov The properties of these polymers, including their conductivity, stability, and processability, can be tailored by introducing different functional groups onto the thiophene ring.

This compound, containing a primary amine group, offers a site for further chemical modification or for initiating polymerization. This functional handle allows for the covalent integration of thiophene units into other polymer structures, potentially creating copolymers with tailored properties. nih.gov For instance, thiophene-functionalized polymers can be designed to be thermally stable and melt-processable, which are desirable characteristics for applications like melt extrusion printing or electrospinning of precursors for conductive polymer systems. nih.gov Research has also explored the synthesis of thiophene-based microporous polymer networks with high surface areas, which have potential applications in areas such as gas storage and sensing. nih.gov

Table 2: Properties and Applications of Thiophene-Containing Polymers

Monomer TypePolymerization MethodKey PropertiesPotential Applications
Thiophene-substituted 2-oxazolinesCationic ring-opening polymerizationThermally stable, potentially melt-processable. nih.govPrecursors for conductive polymers, biomaterials, neural interfacing. nih.gov
Di(2-thiophenyl)carboranesElectropolymerizationHigh thermal and electrochemical stability, electrical conductivity. nih.govStable conducting materials. nih.gov
Tetrathienyl-substituted rigid monomersChemical or electrochemical oxidative couplingHigh specific surface area, photoluminescence. nih.govMicroporous polymer networks for sensing and materials science. nih.gov

Intermediate in Natural Product Synthesis

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and serves as a crucial building block in the synthesis of various biologically active compounds. researchgate.netnih.gov While direct total synthesis of complex natural products starting from this compound is not extensively documented in readily available literature, the 2-aminothiophene moiety is a key structural fragment in numerous pharmaceuticals and natural product analogs. researchgate.net For example, clinically used drugs such as the antipsychotic olanzapine (B1677200) and the anxiolytic clotiazepam are based on the thiophen-2-amine scaffold. researchgate.net

The versatility of 2-aminothiophenes allows them to be used as synthons for the creation of more complex heterocyclic systems. nih.govresearchgate.net Their chemical reactivity enables further functionalization and annulation reactions to build fused ring systems that are common in natural alkaloids. The development of synthetic methodologies, such as the Gewald reaction, has made a wide range of substituted 2-aminothiophenes readily accessible for use in drug discovery and development. pnrjournal.com

In the broader context of natural product chemistry, the 2-aminothiophene core is investigated for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. pnrjournal.comresearchgate.net Researchers often synthesize derivatives of 2-aminothiophene to explore structure-activity relationships and to develop novel therapeutic agents. nih.govmdpi.com Therefore, while not a direct precursor in the documented synthesis of specific marine alkaloids like variolins or lamellarins, the fundamental structure of Thiophen-2-amine is of significant interest as a starting point for the synthesis of new pharmacologically active molecules and as a key component in the design of natural product-inspired compounds. nih.govnih.govwits.ac.za

Advanced Spectroscopic and Structural Elucidation Techniques for Thiophen 2 Amine Hydrobromide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Chemical Shift Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Thiophen-2-amine hydrobromide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of the thiophene (B33073) ring typically displays signals in the aromatic region. For a 2-substituted thiophene, the protons at positions 3, 4, and 5 will appear as distinct multiplets. The electron-donating amino group at position 2 influences the chemical shifts of the ring protons, generally causing an upfield shift compared to unsubstituted thiophene. Upon formation of the hydrobromide salt, the amine group becomes a positively charged ammonium (B1175870) group (-NH₃⁺). This transformation leads to a significant downfield shift (deshielding) of the adjacent ring protons due to the inductive effect of the positive charge. The NH₃⁺ protons themselves would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the amino group (C2) is significantly shielded. The other ring carbons (C3, C4, C5) will have distinct chemical shifts that are influenced by their position relative to the sulfur atom and the amino group. Similar to ¹H NMR, the protonation of the amino group in the hydrobromide salt will cause a downfield shift for the carbon atoms, particularly C2.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Thiophen-2-amine Moiety Note: Shifts are relative to TMS and can vary based on solvent and concentration. The hydrobromide salt form will typically show downfield shifts for ring protons and carbons compared to the free base.

Atom Nucleus Typical Chemical Shift (δ) ppm Notes
H-3¹H6.0 - 6.5Influenced by the adjacent amino group.
H-4¹H6.5 - 7.0Typically a triplet or doublet of doublets.
H-5¹H6.8 - 7.2Influenced by the adjacent sulfur atom.
-NH₂ / -NH₃⁺¹HVariable (broad)Position is concentration and solvent dependent.
C-2¹³C145 - 155Carbon bearing the amino group.
C-3¹³C105 - 115Shielded carbon adjacent to C2.
C-4¹³C120 - 130Chemical shift is similar to unsubstituted thiophene.
C-5¹³C120 - 130Carbon adjacent to the sulfur atom.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm the molecular formula of the cation (C₄H₆NS)⁺. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for ionizing the compound. mdpi.com The experimentally measured exact mass is compared to the theoretically calculated mass, and a difference of less than 5 ppm is typically considered confirmation of the assigned molecular formula. This analysis is crucial for verifying the identity of a newly synthesized compound and differentiating it from potential impurities.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

For the Thiophen-2-amine free base, the spectrum would be characterized by:

N-H Stretching: Two distinct bands in the 3300-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

C=C Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic thiophene ring. iosrjournals.org

C-S Stretching: Vibrations involving the carbon-sulfur bond can appear in the fingerprint region, often around 680-710 cm⁻¹. iosrjournals.org

Upon formation of the hydrobromide salt , the spectrum changes significantly. The sharp N-H stretching bands of the primary amine are replaced by a very broad and strong absorption band for the ammonium (-NH₃⁺) group, typically centered in the 2500-3000 cm⁻¹ range. The N-H bending vibrations also shift. These changes provide clear evidence of salt formation.

Table 2: Characteristic IR/FTIR Absorption Frequencies for Thiophen-2-amine and its Hydrobromide Salt

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Notes
Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3300 - 3450Two sharp bands in free base.
Stretching (broad)Ammonium (-NH₃⁺)2500 - 3000Broad, strong absorption in the hydrobromide salt.
Bending (Scissoring)Primary Amine (-NH₂)1580 - 1650Present in free base.
BendingAmmonium (-NH₃⁺)~1500-1600Present in the hydrobromide salt.
Aromatic C-H StretchThiophene Ring3050 - 3150Weak to medium intensity.
C=C Ring StretchThiophene Ring1400 - 1600Multiple bands, characteristic of the aromatic system. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like thiophene exhibit characteristic absorptions in the UV region due to π → π* transitions. The spectrum of Thiophen-2-amine is influenced by the amino group, which acts as an auxochrome, typically causing a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted thiophene. nii.ac.jp

The UV-Vis spectrum of Thiophen-2-amine dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show strong absorption bands below 300 nm. The formation of the hydrobromide salt can lead to a hypsochromic shift (shift to shorter wavelength) because protonation of the amino group reduces its ability to donate electron density into the aromatic ring, thus increasing the energy required for the π → π* transition.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.comresearchgate.net For this compound, an XRD study would provide a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the thiophene ring. iucr.org

Conformation: The orientation of the ammonium group relative to the thiophene ring.

Crystal Packing: How the molecules are arranged in the unit cell.

Intermolecular Interactions: The study would reveal the hydrogen bonding network between the ammonium (-NH₃⁺) group and the bromide (Br⁻) counter-ion, as well as other potential non-covalent interactions that stabilize the crystal lattice. researchgate.net

Analysis of related 2-aminothiophene derivatives shows that the thiophene ring and adjacent atoms are generally coplanar. iucr.org In the hydrobromide salt, a strong hydrogen bonding network involving the N-H protons and the bromide anion is expected to be a dominant feature of the crystal structure. researchgate.net

Chromatographic Methods for Purity Assessment and Method Development (HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for method development in analytical chemistry. acs.org These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical method for a polar, aromatic compound like this compound would involve reversed-phase chromatography.

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) bonded silica.

Mobile Phase: A polar solvent mixture, such as a gradient of water and acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by keeping the amine protonated.

Detection: A UV detector set at a wavelength where the thiophene chromophore absorbs strongly (e.g., in the 230-280 nm range).

UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com These methods are used to determine the percentage purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Advanced Techniques for Solution-State Characterization (e.g., Dynamic Light Scattering for Aggregation)

While NMR provides detailed information on the molecular structure in solution, other advanced techniques can probe different properties, such as aggregation behavior. Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or molecules in a solution. unchainedlabs.com

DLS works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. mdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, leading to slower fluctuations. Analysis of these fluctuations allows for the calculation of the hydrodynamic radius of the particles.

For this compound, DLS could be employed to investigate potential self-aggregation in various solvents or at different concentrations. The formation of aggregates would be detected by the appearance of larger particle sizes in the DLS results. This technique is particularly valuable for understanding the solution-state behavior of a compound, which can be critical in fields like materials science and pharmaceutical development. nih.gov

Role in Medicinal Chemistry Research and Biological Interaction Studies Non Clinical Focus

Thiophen-2-amine Hydrobromide as a Structural Scaffold for Pharmaceutical Agent Design

The thiophen-2-amine core is a fundamental building block in the synthesis of a wide array of biologically active molecules. nih.govnih.gov Its structural and electronic characteristics, including the electron-rich nature of the thiophene (B33073) ring, make it a valuable starting point for developing novel therapeutic agents. nih.gov Medicinal chemists utilize this scaffold to create diverse libraries of compounds for screening against various diseases. The amenability of the thiophene ring and the amino group to chemical modification allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity. nih.govresearchgate.net

The incorporation of the 2-aminothiophene moiety can confer a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. nih.govingentaconnect.comnih.gov This versatility has established it as an attractive and privileged structure in the field of drug discovery. nih.govresearchgate.netnih.gov Numerous approved drugs across different therapeutic classes contain a thiophene nucleus, underscoring its importance in pharmaceutical design. nih.govrsc.org

Molecular Interactions with Biological Targets

Derivatives of thiophen-2-amine have been extensively studied for their ability to interact with and modulate the activity of various enzymes and receptors, which are key targets in drug discovery.

Thiophene-based compounds have been identified as potent inhibitors of several clinically relevant enzymes.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Derivatives of thiophen-2-amine are investigated as anti-inflammatory agents due to their ability to inhibit COX and LOX enzymes, which are crucial in the biosynthesis of inflammatory mediators. nih.govnih.gov For instance, the N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide derivative showed high selectivity for COX-2 with an IC50 value of 5.45 μM and also exhibited significant 5-LOX inhibitory activity with an IC50 of 4.33 μM. nih.gov The anti-inflammatory action of these compounds is often attributed to the presence of specific functional groups like carboxylic acids, esters, amines, and amides attached to the thiophene core. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of neurodegenerative diseases, thiophene derivatives have been explored as inhibitors of AChE and BChE. Certain benzohydrazide (B10538) derivatives incorporating a thiophene ring have demonstrated dual inhibition of both enzymes, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.com Some of these compounds showed inhibitory activity comparable to or better than the standard drug rivastigmine. mdpi.com

Urease: Thiophene derivatives have also been evaluated for their urease inhibitory potential.

Dihydroorotate Dehydrogenase (DHODH): Biphenyl-4-ylcarbamoyl thiophene carboxylic acids have been identified as potent inhibitors of DHODH, an important target in the treatment of autoimmune diseases and cancer. nih.gov These compounds showed greater activity than their cyclopentene (B43876) analogs. nih.gov

Table 1: Enzyme Inhibition by Thiophen-2-amine Derivatives

Derivative Class Target Enzyme IC50 (µM) Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide COX-2 5.45 nih.gov
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide 5-LOX 4.33 nih.gov
Thiophene-based Benzohydrazides AChE 44 - 100 mdpi.com
Thiophene-based Benzohydrazides BChE ≥ 22 mdpi.com
Biphenyl-4-ylcarbamoyl thiophene carboxylic acids DHODH Potent Inhibition nih.gov

The thiophene scaffold is also integral to the design of ligands that bind to and modulate various receptors.

Serotonin (B10506) Receptors: Thiophene derivatives have been synthesized and evaluated for their ability to bind to serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.

Neuronal Nitric Oxide Synthase (nNOS): Thiophene-2-carboximidamide (B1620697) (T2C) based inhibitors have been developed as selective inhibitors of nNOS. nih.gov Overproduction of nitric oxide by nNOS is linked to neurodegenerative diseases. nih.gov The selectivity of these inhibitors for nNOS over other isoforms like eNOS is often governed by interactions with specific amino acid residues, such as a key aspartate in the nNOS active site. nih.gov Certain double-headed thiophene-2-carboximidamide inhibitors have shown low nanomolar inhibitory potency with a Ki of 5 nM for nNOS and high selectivity over eNOS and iNOS. escholarship.org

Structure-Activity Relationship (SAR) Investigations of Thiophen-2-amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiophene-based compounds. These investigations systematically alter the chemical structure to identify key features responsible for therapeutic effects. nih.govresearchgate.net For antimicrobial agents, SAR studies on thiophene-2-carboxamide derivatives revealed that the presence of an amino group enhances both antioxidant and antibacterial activity compared to hydroxyl or methyl substitutions. mdpi.com Specifically, an amino group can increase the resonating electrons on the thiophene ring, which facilitates the trapping of peroxide radicals. mdpi.com

In the development of anti-inflammatory agents, SAR analysis has highlighted that the nature and position of substituents on the thiophene ring are critical for COX/LOX inhibitory activity. researchgate.netresearchgate.net For example, the presence of certain aromatic rings and amide linkers can significantly influence the potency and selectivity of these inhibitors.

In Vitro Studies of Apoptosis Induction Mechanisms in Cancer Cell Lines (Molecular Level)

Thiophene derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis in various cancer cell lines. plos.orgmdpi.com In vitro studies have focused on elucidating the molecular mechanisms underlying this programmed cell death.

One thiophenecarboxylate compound, designated F8, was found to induce cytotoxicity in human acute lymphoblastic leukemia cells (CCRF-CEM) with a CC50 of 2.89 μM. plos.org Mechanistic studies revealed that F8 triggers the intrinsic apoptotic pathway, which was confirmed by the activation of executioner caspases-3/7. plos.orgnih.gov Treatment of CCRF-CEM cells with F8 at its CC50 and 2X CC50 concentrations (2.89 μM and 5.78 μM) resulted in a significant increase in caspase-3/7 activity. plos.orgnih.gov Other studies on thiophene carboxamide scaffolds have also shown increased caspase-3/7 activation in human melanoma (A375), colon carcinoma (HT-29), and breast adenocarcinoma (MCF-7) cell lines. mdpi.com

Design and In Vitro Evaluation of Antimicrobial Scaffolds

The thiophen-2-amine scaffold is a valuable template for the design of novel antimicrobial agents. frontiersin.orgdoi.orgnih.gov Derivatives have been synthesized and evaluated in vitro against a range of pathogenic bacteria and fungi.

Thiophene-based heterocycles have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. frontiersin.orgresearchgate.net For example, certain thiophene derivatives showed minimum inhibitory concentrations (MICs) ranging from 16 to 64 mg/L against Acinetobacter baumannii and Escherichia coli. frontiersin.org A spiro-indoline-oxadiazole derivative containing a thiophene moiety displayed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml. nih.gov Additionally, thiophene-2-carboxamide derivatives have demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Thiophene Derivatives

Derivative Class Target Organism MIC Reference
Thiophene Derivatives Acinetobacter baumannii 16 - 64 mg/L frontiersin.org
Thiophene Derivatives Escherichia coli 16 - 64 mg/L frontiersin.org
Spiro-indoline-oxadiazole Clostridium difficile 2 - 4 µg/ml nih.gov
Thiophene-2-carboxamides Staphylococcus aureus - mdpi.com
Thiophene-2-carboxamides Bacillus subtilis - mdpi.com
Thiophene-2-carboxamides Pseudomonas aeruginosa - mdpi.com

In Vitro Antioxidant Activity Evaluation and Mechanism

Thiophene derivatives have been identified as a promising source of antioxidant agents. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage and is implicated in various diseases. nih.gov The antioxidant potential of thiophene compounds is often attributed to their ability to act as free radical scavengers by donating an electron or a hydrogen atom to stabilize unstable free radicals. researchgate.net

The evaluation of the antioxidant activity of thiophene derivatives is conducted using various in vitro assays. Common methods include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, as well as the phosphomolybdenum method to determine total antioxidant capacity (TAC). nih.govresearchgate.net

Research has shown that the antioxidant activity of these derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. nih.gov For instance, the presence of amino groups can contribute to higher antioxidant properties. nih.govnih.gov

A study on novel tetrahydrobenzo[b]thiophene derivatives revealed that compounds containing free amino groups demonstrated significant antioxidant potency, comparable to the standard ascorbic acid. nih.gov Similarly, in a series of newly synthesized thiophene-2-carboxamide derivatives, those with an amino group exhibited more potent antioxidant activity compared to those with hydroxyl or methyl groups. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Thiophene Derivatives

Compound Class Assay Key Findings Reference
Tetrahydrobenzo[b]thiophene Derivatives Phosphomolybdenum method Compounds with free amino groups showed high antioxidant properties, comparable to ascorbic acid. nih.gov
Thiophene-2-carboxamide Derivatives ABTS method Amino thiophene-2-carboxamide derivative 7a showed significant inhibition activity (62.0%) compared to ascorbic acid. nih.gov

Molecular Interaction Studies with Neurotransmitter Systems (e.g., Reuptake Inhibition)

Thiophene derivatives have been investigated for their potential to interact with and modulate neurotransmitter systems, which is a key strategy in the discovery of treatments for neurodegenerative and psychiatric disorders. tandfonline.com One of the primary mechanisms explored is the inhibition of neurotransmitter reuptake.

A series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes were synthesized and evaluated for their ability to block the reuptake of dopamine, serotonin, and norepinephrine (B1679862). nih.govresearchgate.netutmb.edu The study found that different substitutions on the thiophene ring led to varied selectivity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.govutmb.edu

For example, compound 5b from this series was identified as a NET-selective inhibitor, while compound 11 was a SERT-selective inhibitor. nih.govutmb.edu Compound 5c was found to be a mixed inhibitor, targeting both NET and SERT. nih.govutmb.edu These findings highlight the versatility of the thiophene scaffold in designing compounds with specific neurochemical profiles.

In another study, novel benzo[b]thiophene derivatives were synthesized with a dual strategy to target 5-HT7 receptors and inhibit serotonin reuptake. unav.edu Compounds 8j , 9c , and 9e from this research showed affinity for both the 5-HT7 receptor and the serotonin transporter (5-HTT). unav.edu

Table 2: Neurotransmitter Reuptake Inhibition by Selected Thiophene Derivatives

Compound Target(s) Activity Reference
5b NET NET-selective inhibitor nih.govutmb.edu
5c NET and SERT Mixed NET and SERT inhibitor nih.govutmb.edu
11 SERT SERT-selective inhibitor nih.govutmb.edu

| 8j, 9c, 9e | 5-HTT and 5-HT7R | Affinity for both targets | unav.edu |

The ability of thiophene derivatives to interact with neurotransmitter transporters is attributed to their structural features that allow them to bind to the active sites of these proteins. tandfonline.com The lipophilicity and stability of the thiophene ring contribute to its potential for crossing the blood-brain barrier, a desirable property for centrally acting agents. tandfonline.com

Table of Compounds

An In-depth Analysis of this compound: Future Research and Unaddressed Challenges

This compound and its derivatives represent a cornerstone in heterocyclic chemistry, with their versatile scaffold enabling a broad spectrum of applications in pharmaceuticals, materials science, and beyond. As research continues to evolve, several key areas have been identified that require further investigation to unlock the full potential of this class of compounds. This article delves into the future research directions and unaddressed challenges surrounding this compound, focusing on synthetic scalability, catalytic innovation, advanced characterization, computational modeling, and novel scaffold design.

Q & A

Q. What are the common synthetic routes for Thiophen-2-amine hydrobromide, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of thiophen-2-amine using hydrobromic acid (HBr) under controlled conditions. Key factors include temperature (0–5°C to minimize side reactions), stoichiometric ratios (excess HBr for complete protonation), and solvent selection (e.g., ethanol or dichloromethane). Yield optimization often requires iterative adjustments to these parameters and purification via recrystallization or column chromatography .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm the amine proton environment and aromatic thiophene ring structure.
  • IR spectroscopy to identify N-H stretching (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • HPLC with UV detection (λ = 254 nm) for purity assessment, using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How do solubility properties of this compound affect solvent selection for experimental workflows?

The compound exhibits polar solubility due to its ionic hydrobromide salt. Solvent screening should prioritize polar aprotic solvents (e.g., DMSO, DMF) for reactions and aqueous buffers (pH 4–6) for biological assays. Solubility challenges in non-polar solvents necessitate pre-dissolution in minimal polar solvents before dilution .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing this compound derivatives?

Contradictions in NMR or mass spectrometry data often arise from impurities, tautomerism, or salt dissociation. Strategies include:

  • Cross-validation with X-ray crystallography for solid-state structure confirmation.
  • High-resolution mass spectrometry (HRMS) to distinguish molecular ion peaks from adducts.
  • pH-controlled experiments to stabilize the hydrobromide form in solution .

Q. What experimental design principles apply to pharmacological studies involving this compound?

For in vivo or in vitro studies:

  • Use dose-response curves to establish EC₅₀/IC₅₀ values, with negative controls (e.g., vehicle-only) and positive controls (e.g., known agonists/antagonists).
  • Randomized block designs to minimize bias in animal studies, with group sizes (n ≥ 6) determined by power analysis .

Q. How should researchers statistically analyze discrepancies in bioactivity data across multiple studies?

Apply ANOVA for multi-group comparisons (e.g., dose levels) and post-hoc tests (Tukey’s HSD) to identify significant differences. For reproducibility assessment, calculate intraclass correlation coefficients (ICC) across independent replicates. Non-parametric tests (Mann-Whitney U) are recommended for non-normal distributions .

Q. What strategies optimize reaction conditions for synthesizing novel this compound analogs?

Use Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate interactions between variables (temperature, catalyst loading, reaction time). Response surface modeling (e.g., Central Composite Design) identifies optimal conditions for maximizing yield or selectivity .

Q. How can stability studies be designed to assess this compound under varying storage conditions?

Conduct accelerated stability testing at elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC. For photostability, expose samples to UV light (ICH Q1B guidelines). Data analysis uses Arrhenius kinetics to predict shelf-life under standard conditions .

Methodological Notes

  • Data Interpretation : Cross-reference primary literature (e.g., Analytical Chemistry protocols ) and validate findings against pharmacopeial standards (e.g., British Pharmacopoeia ).
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal welfare, as outlined in laboratory safety manuals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophen-2-amine hydrobromide
Reactant of Route 2
Thiophen-2-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.